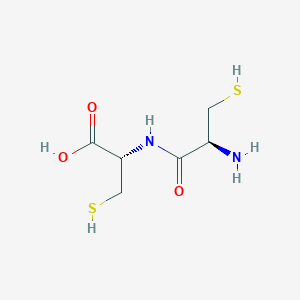
d-Cysteinyl-d-cysteine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
d-Cysteinyl-d-cysteine is a dipeptide composed of two d-cysteine molecules linked by a peptide bond. Cysteine is a sulfur-containing amino acid that plays a crucial role in various biological processes. The d-form of cysteine is less common in nature compared to the l-form, but it has unique properties and applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of d-Cysteinyl-d-cysteine typically involves the coupling of two d-cysteine molecules. This can be achieved through standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS) or solution-phase synthesis. The reaction conditions often involve the use of coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA).
Industrial Production Methods
Industrial production of this compound may involve large-scale peptide synthesis techniques, including automated peptide synthesizers. These methods allow for the efficient and scalable production of the compound, ensuring high purity and yield.
化学反应分析
Types of Reactions
d-Cysteinyl-d-cysteine can undergo various chemical reactions, including:
Oxidation: The thiol groups in cysteine can be oxidized to form disulfides, such as cystine.
Reduction: Disulfides can be reduced back to thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The thiol group can participate in nucleophilic substitution reactions, forming thioethers or other derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Alkyl halides or other electrophiles can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of disulfides like cystine.
Reduction: Regeneration of free thiol groups.
Substitution: Formation of thioether derivatives.
科学研究应用
d-Cysteinyl-d-cysteine has several applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a model compound for studying thiol chemistry.
Biology: Investigated for its role in redox biology and as a component of antioxidant systems.
Medicine: Explored for its potential therapeutic applications, including as a precursor for glutathione synthesis.
Industry: Utilized in the production of pharmaceuticals and as a stabilizing agent in various formulations.
作用机制
The mechanism of action of d-Cysteinyl-d-cysteine involves its thiol groups, which can participate in redox reactions. These thiol groups can act as nucleophiles, forming disulfide bonds or undergoing oxidation-reduction cycles. The compound can interact with various molecular targets, including enzymes and proteins, influencing their activity and function.
相似化合物的比较
Similar Compounds
l-Cysteinyl-l-cysteine: The l-form of the dipeptide, which is more common in nature.
Cystine: The oxidized form of cysteine, consisting of two cysteine molecules linked by a disulfide bond.
Glutathione: A tripeptide containing cysteine, glutamate, and glycine, known for its antioxidant properties.
Uniqueness
d-Cysteinyl-d-cysteine is unique due to its d-configuration, which imparts different biochemical properties compared to its l-counterpart. This uniqueness makes it valuable for specific research applications, particularly in studying the stereochemistry of biological molecules and their interactions.
属性
分子式 |
C6H12N2O3S2 |
|---|---|
分子量 |
224.3 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-2-amino-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C6H12N2O3S2/c7-3(1-12)5(9)8-4(2-13)6(10)11/h3-4,12-13H,1-2,7H2,(H,8,9)(H,10,11)/t3-,4-/m1/s1 |
InChI 键 |
OABOXRPGTFRBFZ-QWWZWVQMSA-N |
手性 SMILES |
C([C@H](C(=O)N[C@H](CS)C(=O)O)N)S |
规范 SMILES |
C(C(C(=O)NC(CS)C(=O)O)N)S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















